(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFXBLNORUZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362087 | |
| Record name | (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395101-26-5 | |
| Record name | (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Followed by Bromination and Reduction
Reaction Sequence and Mechanism
This method begins with the synthesis of a nitro-substituted intermediate, followed by bromination and reduction. The process is adapted from protocols used for analogous benzophenone derivatives:
Friedel-Crafts Acylation :
Bromination :
Reduction of Nitro to Amine :
Optimization Insights:
Suzuki-Miyaura Cross-Coupling of Prefunctionalized Fragments
Bromination of Preformed (2-Aminophenyl)(4-fluorophenyl)methanone
Reductive Amination of Keto-Bromide Intermediates
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations | Scalability |
|---|---|---|---|---|
| Friedel-Crafts + Bromination | 82–88 | High regioselectivity, cost-effective | Multi-step, solvent-intensive | Pilot-scale |
| Suzuki-Miyaura Coupling | 75–85 | Modular, late-stage functionalization | Requires Pd catalysts, expensive | Lab-scale |
| Direct Bromination | 70–78 | Single-step, minimal purification | Risk of overbromination | Industrial |
| Reductive Amination | 90–94 | High yielding, simple conditions | Dependent on nitro precursor | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions: (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone exhibits notable anticancer activity. Studies have shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells. For instance, compounds related to this structure have demonstrated over 85% inhibition of cell growth in vitro, suggesting their potential as therapeutic agents in oncology.
1.2 Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory therapies. It has been observed to modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines. This characteristic could position it as a candidate for treating inflammatory diseases.
Drug Development
2.1 Synthesis of Anesthetic Agents
This compound serves as an intermediate in the synthesis of anesthetic agents like Remazolam, which is known for its rapid onset and offset properties. This compound's synthesis involves optimized reaction conditions to enhance yield and safety, making it suitable for industrial applications.
2.2 Metabolic Studies
This compound has been identified as a significant metabolite in the metabolic pathways of certain benzodiazepines, such as bromazepam. Understanding its metabolic profile is crucial for assessing the safety and efficacy of related pharmaceuticals.
The unique structural features of this compound allow it to interact with various biological targets:
- Enzyme Inhibition : The compound exhibits binding affinity with specific enzymes involved in purine biosynthesis, critical for cancer cell proliferation. Inhibition of these enzymes leads to reduced nucleotide availability for DNA replication in rapidly dividing cells.
- Interaction Studies : Preliminary studies have focused on the compound's ability to form covalent bonds with proteins involved in disease pathways, indicating potential for novel treatment options.
Case Studies
Several case studies have explored the applications of this compound:
- Antitumor Efficacy : A study evaluated the antitumor activity of benzophenone derivatives, including this compound, demonstrating significant reductions in tumor cell viability in vitro and in vivo models .
- Enzyme Inhibition : Research has shown that derivatives can inhibit key enzymes involved in critical biological processes, leading to potential applications in cancer treatment and beyond.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways involved in cell proliferation and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone
- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone Hydrochloride
Comparison:
- Structural Differences: The position of the fluorine atom or the presence of additional heterocyclic rings can significantly alter the compound’s properties.
- Uniqueness: (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science.
Biological Activity
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, also known by its CAS number 395101-26-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The compound features a biphenyl structure with an amino group and halogen substituents that are known to influence its biological activity. The presence of the bromine and fluorine atoms is particularly significant as these halogens can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated various compounds for their antibacterial and antifungal activities, revealing that derivatives with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Activity Type |
|---|---|---|
| This compound | 0.0195 | Antibacterial (E. coli) |
| Compound X | 0.0048 | Antifungal (C. albicans) |
| Compound Y | 0.039 | Antifungal (C. albicans) |
The Minimum Inhibitory Concentration (MIC) values suggest a strong potential for this compound in treating infections caused by resistant bacterial strains, particularly E. coli and C. albicans .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction.
The proposed mechanism involves interaction with specific molecular targets within cancer cells, leading to cell cycle arrest and apoptosis. The halogen substituents enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Study: In Vitro Evaluation
A recent study assessed the cytotoxic effects of the compound on several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Amino Group : Enhances solubility and may facilitate interaction with biological receptors.
- Halogen Substituents : Influence electronic distribution and steric factors, which are crucial for binding affinity to target proteins.
Table 2: Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Amino Group | Increased solubility |
| Bromine | Enhanced antimicrobial potency |
| Fluorine | Improved anticancer efficacy |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, and what intermediates are critical for its preparation?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving Buchwald-Hartwig amination or nucleophilic substitution reactions. For example, intermediate (4-bromophenyl)(4-fluorophenyl)methanone is functionalized with carbazole or acridine derivatives in a two-step process: (i) bromine substitution via cross-coupling reactions, and (ii) subsequent modification of the amino or hydroxyl groups . Key intermediates include halogenated benzophenones and aryl amines, as observed in analogous syntheses of structurally related methanones .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, FT-IR) to confirm purity. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL is recommended. Programs like ORTEP-III can visualize molecular geometry, while Mercury CSD aids in analyzing packing patterns .
Q. What spectroscopic signatures distinguish the amino and bromo groups in this compound?
- Methodological Answer : In -NMR, the amino proton resonates as a broad singlet near δ 5.5–6.5 ppm, while the bromo substituent induces deshielding in adjacent protons (δ 7.2–8.0 ppm). IR spectroscopy shows N-H stretching at ~3300–3500 cm. Mass spectrometry (HRMS) should confirm the molecular ion peak with isotopic patterns characteristic of bromine (1:1 ratio for ) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond lengths, angles) be resolved during structural refinement?
- Methodological Answer : Discrepancies often arise from twinning, disorder, or poor data resolution. Use SHELXL’s TWIN and BASF commands for twinned structures. Validate geometric parameters against databases like Cambridge Structural Database (CSD) via Mercury. For severe disorder, apply restraints or constraints to atomic displacement parameters (ADPs) .
Q. What strategies optimize the compound’s electronic properties for applications in organic semiconductors or OLEDs?
- Methodological Answer : Introduce electron-donating/withdrawing groups to modulate the HOMO-LUMO gap. For example, replacing the 4-fluorophenyl group with a thiophene or carbazole moiety enhances charge transport. Theoretical modeling (DFT) can predict electronic behavior, while cyclic voltammetry and UV-vis spectroscopy validate redox potentials and band gaps .
Q. How do degradation pathways of this compound impact its stability in pharmacological formulations?
- Methodological Answer : Accelerated stability studies (e.g., exposure to heat, light, or hydrolytic conditions) coupled with LC-MS can identify degradation products. For instance, oxidative deamination of the amino group or cleavage of the methanone moiety may occur. Compare degradation profiles with structurally related compounds like bis(4-fluorophenyl)methanone, which forms ketone and alcohol derivatives under stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
